8-Bromopyrido[2,3-b]pyrazine CAS number 1443286-07-4
8-Bromopyrido[2,3-b]pyrazine CAS number 1443286-07-4
An In-depth Technical Guide to 8-Bromopyrido[2,3-b]pyrazine
Abstract
This technical guide provides a comprehensive overview of 8-Bromopyrido[2,3-b]pyrazine, CAS Number 1443286-07-4, a key heterocyclic building block in modern synthetic and medicinal chemistry. The document delves into its chemical identity, synthesis, reactivity, and critical applications, with a particular focus on its role in drug discovery. By elucidating the strategic importance of its fused heterocyclic core and the versatile reactivity of its bromine substituent, this guide serves as an essential resource for researchers and professionals engaged in the development of novel therapeutics and advanced materials.
Introduction: A Privileged Scaffold in Chemical Synthesis
8-Bromopyrido[2,3-b]pyrazine is a brominated heterocyclic compound that has emerged as a highly valuable synthetic intermediate.[1] Its molecular architecture is founded upon the pyrido[2,3-b]pyrazine core, a fused aromatic system comprising a pyridine ring and a pyrazine ring. This core is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] The term "privileged" denotes a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The pyrido[2,3-b]pyrazine structure imparts favorable physicochemical properties to molecules, such as good membrane permeability and aqueous solubility, which are critical for drug development.[1]
The strategic placement of a bromine atom at the 8-position significantly enhances the synthetic utility of this scaffold. This halogen acts as a versatile functional handle, rendering the compound an excellent electrophile for a diverse array of metal-catalyzed cross-coupling reactions.[1] This capability allows chemists to readily introduce molecular complexity and explore a vast chemical space, accelerating the discovery of novel compounds with desired biological activities or material properties.
Physicochemical and Structural Properties
A compound's identity and behavior are defined by its fundamental properties. The key identifiers and computed properties for 8-Bromopyrido[2,3-b]pyrazine are summarized below.
| Property | Value | Source |
| CAS Number | 1443286-07-4 | [1][2][3] |
| Molecular Formula | C₇H₄BrN₃ | [3][4][5] |
| Molecular Weight | 210.03 g/mol | [1][3] |
| InChI Key | LXEIRRRISIEDID-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=CN=C2C(=C1Br)N=CC=N2 | [4] |
| Predicted XlogP | 1.2 | [4] |
| EC Number | 844-026-8 | [2] |
Table 1: Key Identifiers and Physicochemical Properties.
Synthesis and Production
The synthesis of 8-Bromopyrido[2,3-b]pyrazine can be approached through several strategic routes, leveraging established heterocyclic chemistry principles. The choice of method often depends on the availability of starting materials and the desired scale of production.
Two common conceptual pathways include:
-
Condensation Reaction: This approach typically involves the reaction of a substituted diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the target molecule, 5-bromo-2,3-diaminopyridine would serve as the key precursor, which is condensed with glyoxal to form the pyrazine ring.[1]
-
Direct Halogenation: An alternative route involves the direct bromination of the parent pyrido[2,3-b]pyrazine scaffold.[1] This method requires careful control of reaction conditions to ensure selective bromination at the desired 8-position.
The following diagram illustrates a generalized workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives, which can be adapted for the specific synthesis of the 8-bromo analog.
Chemical Reactivity and Synthetic Applications
The synthetic power of 8-Bromopyrido[2,3-b]pyrazine lies in the reactivity of its C-Br bond. The bromine atom serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Reactions:
-
Suzuki Coupling: Reaction with arylboronic acids to introduce diverse aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Coupling with amines to form amino-substituted derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Stille Coupling: Reaction with organostannanes.
This versatility makes it a crucial intermediate for constructing more complex molecules.[1] For instance, derivatives of 8-halopyrido[2,3-b]pyrazines are instrumental in the synthesis of pyrazino-fused carbazoles and carbolines.[1] This is achieved through a palladium-catalyzed coupling with anilines, followed by an intramolecular cyclization, a powerful strategy for building intricate fused heterocyclic systems.[1]
Applications in Drug Discovery and Materials Science
The pyrido[2,3-b]pyrazine scaffold is a cornerstone in the development of novel therapeutic agents and functional materials.
Medicinal Chemistry
The electron-deficient nature of the pyrazine ring, combined with the hydrogen-bonding capabilities of its nitrogen atoms, makes this scaffold highly effective for interacting with biological targets like protein kinases.[6] Research has demonstrated the broad therapeutic potential of this core structure.
-
Antiviral Agents: A novel series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core has been developed, showing potent activity against human cytomegalovirus (HCMV) polymerase.[7] Certain compounds in this class also exhibited a broad spectrum of antiherpetic activity with reduced cardiotoxicity, making them promising leads for further investigation.[7]
-
Pain Management: Pyrido[2,3-b]pyrazine derivatives have been successfully developed as antagonists of the Transient Receptor Potential Cation Channel, subfamily V, member 1 (TRPV1).[8] Blockade of this channel is a key strategy for treating pain. Replacing a previous scaffold with the pyrido[2,3-b]pyrazine core led to compounds with a significantly lower potential for forming reactive metabolites, a crucial improvement in drug safety.[8]
-
Antibacterial Research: New derivatives of pyrido[2,3-b]pyrazine have been synthesized and investigated for their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, demonstrating the scaffold's utility in addressing antibiotic resistance.
-
Other Applications: The core is also explored for developing selective PI3K isozyme inhibitors and in electrochemical DNA sensing.[9]
Materials Science
Beyond pharmaceuticals, derivatives of pyrido[2,3-b]pyrazine are being investigated for applications in materials science. The electronic structure of this heterocyclic system makes it suitable for use as a chromophore—the part of a molecule responsible for its color.[1] By strategically modifying the core structure through reactions at the 8-position, researchers can fine-tune the electronic and photophysical properties of these molecules, making them candidates for use in display technology and other high-performance material applications.[1]
Safety and Handling
8-Bromopyrido[2,3-b]pyrazine is intended for research and development purposes only and is not for human or veterinary use.[1][3] Users must handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Based on notified classifications, the compound presents the following hazards:
| Hazard Class | GHS Pictogram | Hazard Code(s) | Description |
| Acute Toxicity | GHS07 (Exclamation Mark) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation.[2] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | H336 | May cause drowsiness or dizziness.[2] |
Table 2: GHS Hazard Classifications for 8-Bromopyrido[2,3-b]pyrazine.[2]
Conclusion
8-Bromopyrido[2,3-b]pyrazine (CAS 1443286-07-4) is a synthetically versatile and medicinally significant building block. The combination of a privileged heterocyclic core and a reactive bromine handle provides chemists with a powerful tool for the efficient synthesis of complex molecules. Its demonstrated utility in the development of antiviral, analgesic, and antibacterial agents underscores its importance in drug discovery. As research continues, this compound is poised to remain a key intermediate in the creation of novel therapeutics and advanced functional materials.
References
-
8-bromopyrido[2,3-b]pyrazine — Chemical Substance Information. NextSDS. [Link]
-
8-bromopyrido[2,3-b]pyrazine (C7H4BrN3). PubChemLite. [Link]
-
8-bromopyrido[2,3-b]pyrazine(CAS# 1443286-07-4). Angene Chemical. [Link]
-
Antibacterial activity of new pyrido[2,3-b]pyrazine derivatives. Journal Marocain de Chimie Hétérocyclique. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]
-
Pyrido(2,3-b)pyrazine | C7H5N3. PubChem. [Link]
-
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
Sources
- 1. 8-Bromopyrido[2,3-b]pyrazine | 1443286-07-4 | Benchchem [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. PubChemLite - 8-bromopyrido[2,3-b]pyrazine (C7H4BrN3) [pubchemlite.lcsb.uni.lu]
- 5. angenesci.com [angenesci.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
